Comprehensive Technical Guide: Physical and Chemical Properties of 3-Ethoxy-4-methylaniline Hydrochloride
Comprehensive Technical Guide: Physical and Chemical Properties of 3-Ethoxy-4-methylaniline Hydrochloride
Executive Summary
3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a highly functionalized aromatic amine salt utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, and materials science [1]. While the free base form (CAS: 2486-64-8) is frequently cited in literature, the hydrochloride salt is overwhelmingly preferred in rigorous laboratory settings due to its superior oxidative stability and aqueous solubility [2].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its salt formulation, and self-validating experimental protocols for characterizing its physical behavior.
Physicochemical Property Matrix
The quantitative data for 3-ethoxy-4-methylaniline hydrochloride is summarized in Table 1 below. These parameters are critical for calculating reaction stoichiometry, predicting chromatographic retention, and designing formulation matrices.
| Property | Value / Description |
| Chemical Name | 3-Ethoxy-4-methylaniline hydrochloride |
| CAS Registry Number | 855394-58-0 (Salt) / 2486-64-8 (Free Base) |
| Molecular Formula | C₉H₁₄ClNO (or C₉H₁₃NO · HCl) |
| Molecular Weight | 187.67 g/mol |
| InChIKey | HXMBBZCAWONZRA-UHFFFAOYSA-N |
| Physical State | Hygroscopic crystalline solid (off-white to brownish) |
| Aqueous Solubility | High (Typical for anilinium chlorides; >100 mg/mL) |
| Organic Solubility | Soluble in Methanol, Ethanol, DMSO; Insoluble in Hexane |
| Melting Point | ~190°C – 205°C (Often accompanied by decomposition) |
Data synthesized from commercial chemical databases and standard aniline hydrochloride profiles [1][3].
Mechanistic Insights: The Causality of the Hydrochloride Salt
As a Senior Application Scientist, it is crucial to understand why the hydrochloride salt is engineered, rather than simply accepting it as a default reagent state.
The Problem with the Free Base: The free base, 3-ethoxy-4-methylaniline, contains two strongly electron-donating groups (EDGs): an ethoxy group (-OEt) at the 3-position (donating via resonance) and a methyl group (-CH₃) at the 4-position (donating via hyperconjugation). These groups significantly increase the electron density on the aromatic ring and the amine nitrogen. Consequently, the free base is highly nucleophilic but also highly susceptible to aerial oxidation. When exposed to ambient air and light, the free base rapidly oxidizes, forming dark brown or black polymeric impurities [4].
The Hydrochloride Solution: By treating the free base with hydrochloric acid, the lone pair on the amine nitrogen is protonated to form an anilinium chloride salt .
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Oxidative Stability: Protonation converts the electron-donating amine (-NH₂) into an electron-withdrawing ammonium group (-NH₃⁺). This drastically reduces the electron density of the aromatic system, rendering the molecule highly resistant to oxidative degradation during long-term storage.
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Solubility Thermodynamics: The ionic nature of the salt lowers the crystal lattice energy relative to the hydration energy, resulting in excellent solubility in polar protic solvents (water, methanol) [5]. This is an absolute requirement for biological assays and biphasic coupling reactions.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the determination of physical properties must rely on self-validating systems. Below are the standard operating procedures for profiling this compound.
Protocol 1: Thermodynamic Aqueous Solubility Profiling (HPLC-UV)
Kinetic solubility (visual dissolution) often overestimates true solubility. This shake-flask method guarantees thermodynamic equilibrium.
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Preparation: Add an excess amount of 3-ethoxy-4-methylaniline hydrochloride (e.g., 500 mg) to a glass vial containing 2.0 mL of the target aqueous buffer (pH 1.2 to 7.4).
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Equilibration: Seal the vial and agitate continuously on a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.
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Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., C18 column, 254 nm detection) against a freshly prepared standard calibration curve.
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Self-Validation Check: System Suitability & Stability Verification. Inject a known concentration standard at the beginning and the exact end of the HPLC sequence. If the final standard deviates by >2% in peak area, or if secondary peaks appear in the sample chromatogram, it indicates the compound degraded during the 48-hour incubation, invalidating the solubility result.
Protocol 2: Thermal Stability and Melting Point Determination
Aniline hydrochlorides are notorious for decomposing near their melting points, releasing toxic aniline and HCl gas [3].
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Sample Prep: Thoroughly pulverize the crystalline sample using an agate mortar. Pack the powder into a glass capillary tube to a depth of 2-3 mm, tapping firmly to eliminate air pockets.
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Calibration: Insert the capillary into a digital melting point apparatus.
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Heating Ramp: Rapidly heat the block to 170°C, then reduce the heating ramp rate to exactly 1.0 °C/min.
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Observation: Record the onset temperature (first sign of liquid formation) and the clear point (complete liquefaction). Note any browning or gas evolution, which indicates thermal decomposition rather than a pure phase transition.
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Self-Validation Check: Apparatus Calibration. Immediately prior to testing the sample, run a USP-grade reference standard (e.g., Caffeine, MP 235°C) through the exact same heating ramp. If the reference standard deviates by >0.5°C from its literature value, the apparatus must be recalibrated before the sample data can be trusted.
Workflow Visualization
The following diagram illustrates the logical decision tree for the physicochemical characterization of the compound.
Caption: Workflow for physicochemical characterization of 3-Ethoxy-4-methylaniline hydrochloride.
Safety, Handling, and Hazard Classification
Like most functionalized aniline salts, 3-ethoxy-4-methylaniline hydrochloride requires strict safety controls.
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Hygroscopicity: The salt is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent moisture absorption and subsequent hydrolysis [1].
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Toxicity: It is classified under GHS as Acute Tox. 3 (Toxic if swallowed, in contact with skin, or if inhaled) and Skin Sens. 1. Systemic absorption can lead to methemoglobinemia, a condition where the blood loses its oxygen-carrying capacity [4].
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PPE: Handling requires nitrile gloves, a particulate respirator (N95/P100) when weighing dry powders, and localized exhaust ventilation.
References
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National Center for Biotechnology Information (NCBI). "Aniline and Aniline Hydrochloride - Chemical and physical properties." PubChem Database. Available at: [Link]
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NextSDS. "3-ethoxy-4-methylaniline — Chemical Substance Information and Hazard Classifications." NextSDS Regulatory Database. Available at: [Link]
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Journal of Chemical & Engineering Data. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water and Alcohols." ACS Publications, 2011. Available at: [Link]

